
sigma1 Receptor/mu Opioid receptor modulator 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The O1 receptor, also known as the forkhead box protein O1 (FOXO1), is a transcription factor that plays a crucial role in various cellular processes, including metabolism, cell cycle regulation, and apoptosis. It is part of the forkhead family of transcription factors, characterized by a distinct forkhead domain. FOXO1 is primarily regulated through phosphorylation, which affects its transcriptional activity and localization within the cell .
Méthodes De Préparation
The preparation of the O1 receptor involves recombinant DNA technology. The gene encoding FOXO1 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the FOXO1 protein, which is subsequently purified using techniques like affinity chromatography .
Analyse Des Réactions Chimiques
FOXO1 undergoes several post-translational modifications, including phosphorylation, acetylation, and ubiquitination. These modifications regulate its activity and stability. For instance, phosphorylation by protein kinase B (Akt) leads to the translocation of FOXO1 from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity . Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and acetyl-coenzyme A for acetylation.
Applications De Recherche Scientifique
FOXO1 has numerous applications in scientific research:
Chemistry: FOXO1 is studied for its role in oxidative stress response and redox regulation.
Biology: It is crucial in understanding cell cycle regulation, apoptosis, and differentiation.
Medicine: FOXO1 is a target for therapeutic interventions in diseases like diabetes, cancer, and cardiovascular diseases.
Industry: FOXO1 is used in the development of drugs targeting metabolic and age-related diseases.
Mécanisme D'action
FOXO1 exerts its effects by binding to specific DNA sequences known as insulin response elements (IREs) in the promoter regions of target genes. In its unphosphorylated state, FOXO1 is localized in the nucleus, where it activates the transcription of genes involved in gluconeogenesis, apoptosis, and cell cycle arrest. Phosphorylation by Akt leads to its exclusion from the nucleus, thereby inhibiting its transcriptional activity .
Comparaison Avec Des Composés Similaires
FOXO1 is part of the forkhead box O (FOXO) family, which includes other transcription factors like FOXO3, FOXO4, and FOXO6. These proteins share similar DNA-binding domains but have distinct roles and regulatory mechanisms. For example, FOXO3 is primarily involved in the regulation of oxidative stress and longevity, while FOXO4 is implicated in cell cycle regulation and apoptosis . The unique aspect of FOXO1 is its central role in metabolic regulation and its direct involvement in insulin signaling pathways .
Propriétés
Formule moléculaire |
C24H31FN2O2 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
N-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethyl]-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C24H31FN2O2/c1-3-24(28)27(22-8-10-23(29-2)11-9-22)17-16-26-14-12-20(13-15-26)18-19-4-6-21(25)7-5-19/h4-11,20H,3,12-18H2,1-2H3 |
Clé InChI |
QJJOFHXMRIILNX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(CCN1CCC(CC1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
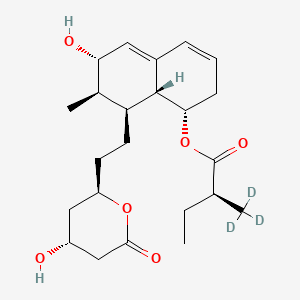
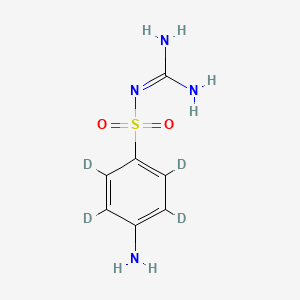
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
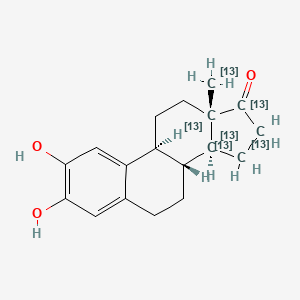
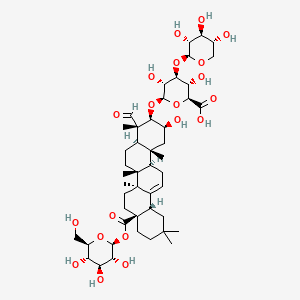
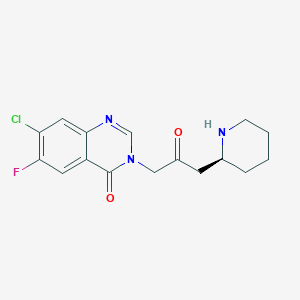
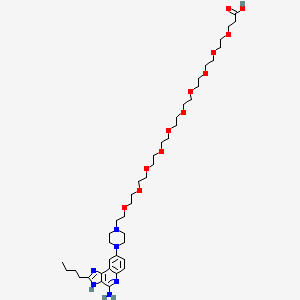
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
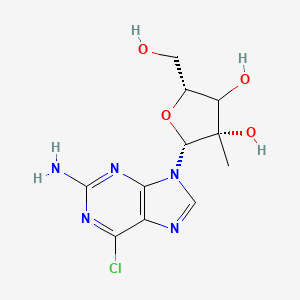
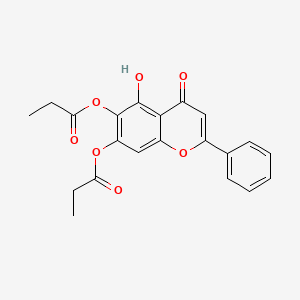
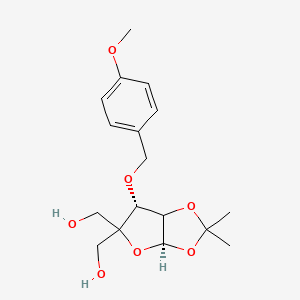
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)
